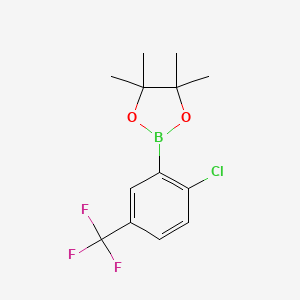

2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-[2-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)9-7-8(13(16,17)18)5-6-10(9)15/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJHNTLYZHVWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146214-95-0 | |

| Record name | 2-[2-Chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known to be a reactant in the suzuki-miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds. This suggests that its targets could be various organic compounds that participate in this reaction.

Mode of Action

In the Suzuki-Miyaura coupling reaction, 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester interacts with its targets through a process known as transmetalation. This process involves the transfer of an organic group (in this case, the 2-Chloro-5-(trifluoromethyl)phenyl group) from boron to a metal catalyst, typically palladium. This results in the formation of a new carbon-carbon bond between the organic group and the target compound.

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which this compound participates, is a key step in various biochemical pathways. It has been used in the synthesis of aryl- and hetarylfurocoumarins, Et canthinone-3-carboxylates, and xanthines. These compounds are involved in a wide range of biological processes, from cellular signaling to enzyme inhibition.

Pharmacokinetics

It’s important to note that the compound’s bioavailability could be influenced by its susceptibility to hydrolysis. The rate of this reaction is dependent on the pH of the environment, with the reaction rate considerably accelerated at physiological pH.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This enables the synthesis of a wide range of organic compounds, including those mentioned above. The specific molecular and cellular effects would depend on the nature of these compounds and their roles in biological processes.

Action Environment

The action of this compound is influenced by environmental factors such as pH. As mentioned earlier, the rate of hydrolysis of the compound, which could impact its stability and efficacy, is considerably accelerated at physiological pH. Therefore, the compound’s action could be significantly influenced by the pH of its environment.

Biological Activity

2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic acid derivative with potential applications in medicinal chemistry and materials science. Its unique structural features, including the presence of a chloro substituent and a trifluoromethyl group, enhance its chemical reactivity and biological activity. This article delves into the biological activities associated with this compound, summarizing key findings from various studies.

- Molecular Formula : C₁₃H₁₅BClF₃O₂

- Molecular Weight : Approximately 306.52 g/mol

- Structure : The compound features a phenyl ring substituted at the 2-position with a trifluoromethyl group and at the 5-position with a chloro group, which significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various microorganisms, including:

- Bacteria :

- Escherichia coli: Demonstrated moderate inhibition with an MIC lower than that of some established antibiotics.

- Bacillus cereus: Showed significant antibacterial activity, with an MIC indicating potential as an antibacterial agent.

- Fungi :

- Candida albicans and Aspergillus niger: The compound displayed moderate antifungal activity, particularly against Aspergillus niger.

The Minimum Inhibitory Concentration (MIC) values suggest that this compound could be developed further as an antimicrobial agent in clinical settings .

The biological activity of this compound is thought to be linked to its ability to interact with specific biological targets. Interaction studies have indicated that the compound may inhibit certain enzymatic pathways, which could explain its antimicrobial effects. For instance, it has been shown to inhibit aminoacyl-tRNA synthetases in bacteria, disrupting protein synthesis .

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study conducted using the agar diffusion method confirmed the compound's ability to inhibit microbial growth effectively. The results indicated that at higher concentrations (100 µg), it completely inhibited the growth of both Candida albicans and Aspergillus niger with measurable zones of inhibition .

- Comparative Analysis :

Summary of Biological Activities

Comparison with Similar Compounds

Key Research Findings

Solubility Enhancement : Pinacol esterification universally improves solubility across solvents (e.g., 20–30% higher in acetone than parent acids) .

Biomedical Applications : Pinacol esters like PBAP (structurally similar to the target compound) exhibit reactive oxygen species (ROS) sensitivity, enabling their use in stimuli-responsive drug delivery systems .

Synthetic Utility : The target compound’s -CF₃ group is critical in synthesizing fluorinated biaryl motifs, which are prevalent in bioactive molecules .

Preparation Methods

Typical Reaction Conditions:

| Reagents and Conditions | Description |

|---|---|

| Aryl halide (e.g., 2-chloro-5-(trifluoromethyl) bromobenzene) | Starting material for borylation |

| Bis(pinacolato)diboron (B2pin2) | Boron source |

| Palladium catalyst (e.g., Pd(dppf)Cl2·DCM) | Catalyst facilitating the borylation |

| Base (e.g., potassium acetate) | Promotes the reaction |

| Solvent (e.g., 1,4-dioxane) | Medium for the reaction |

| Temperature | Typically 80–90 °C for 12–24 hours |

This method is well-documented for related compounds and can be adapted for 2-chloro-5-(trifluoromethyl) derivatives.

Esterification with Pinacol

Once the arylboronic acid is obtained, it is reacted with pinacol (2,3-dimethyl-2,3-butanediol) to form the pinacol ester. This step is typically conducted by stirring the boronic acid with pinacol in anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) at room temperature overnight.

| Reaction Parameters | Details |

|---|---|

| Boronic acid | Prepared from previous step |

| Pinacol | Used in slight excess (1.1–1.2 equivalents) |

| Solvent | Anhydrous diethyl ether or THF |

| Temperature | Room temperature |

| Time | Overnight stirring |

| Work-up | Concentration under reduced pressure, purification by flash chromatography |

This method yields the pinacol ester as a stable white solid or oil, depending on the substitution pattern.

Alternative Lithiation-Borylation Route

An alternative preparation involves lithiation of a substituted aryl chloride followed by quenching with a boron electrophile:

- Step 1: Treatment of 2-chloro-5-(trifluoromethyl)benzene with an alkyl lithium reagent (e.g., n-butyllithium) at low temperature to generate the lithiated intermediate.

- Step 2: Reaction of the lithiated species with a boron electrophile such as trimethyl borate or pinacol boronates.

- Step 3: Work-up to isolate the boronic acid or directly the pinacol ester.

Summary Table of Preparation Methods

| Method | Key Reagents and Conditions | Advantages | Limitations |

|---|---|---|---|

| Pd-Catalyzed Borylation | Aryl halide, bis(pinacolato)diboron, Pd catalyst, KOAc, 90 °C, 24 h | High yield, scalable, mild conditions | Requires expensive Pd catalyst |

| Pinacol Esterification | Boronic acid, pinacol, Et2O or THF, room temperature, overnight | Simple, improves stability | Requires prior boronic acid |

| Lithiation-Borylation | Aryl chloride, alkyl lithium, boron electrophile, low temp | Regioselective, versatile | Requires handling of pyrophoric reagents |

Detailed Research Findings

- Catalyst and Ligand Effects: The choice of palladium catalyst and ligand (e.g., Pd(dppf)Cl2·DCM) significantly influences the yield and selectivity of the borylation reaction.

- Base Selection: Potassium acetate is commonly used to facilitate transmetalation steps during borylation.

- Solvent and Temperature: 1,4-Dioxane or tetrahydrofuran are preferred solvents, with temperatures around 80–90 °C to optimize reaction rates without decomposing sensitive groups.

- Purification: Flash column chromatography using petroleum ether and ethyl acetate mixtures effectively purifies the pinacol ester products, yielding white solids with high purity.

- Yields: Reported yields for similar trifluoromethyl-substituted phenylboronic acid pinacol esters range from 60% to 90%, depending on the substrate and reaction conditions.

Q & A

Q. How does the pinacol ester group influence the solubility of this boronic acid derivative compared to the parent acid?

The pinacol ester group significantly enhances solubility in organic solvents compared to the parent boronic acid. Studies show that pinacol esters exhibit improved solubility in polar solvents like chloroform and ketones, with minimal variation across solvents (e.g., solubility differences ≤10% in ether vs. acetone). This is attributed to reduced hydrogen bonding and steric shielding of the boron center by the pinacol moiety .

Q. What methods are recommended for synthesizing derivatives via Suzuki-Miyaura coupling using this compound?

Standard protocols involve palladium catalysts (e.g., Pd(dppf)Cl₂) and base (e.g., K₃PO₄) in tetrahydrofuran (THF)/water mixtures under inert atmospheres. Pre-activation of the boronic ester via hydrolysis may be required to enhance reactivity. Reaction temperatures (70–100°C) and stoichiometric ratios (1:1.2 boronic ester:aryl halide) are critical for optimal yields .

Q. What is the stability of this compound under basic aqueous conditions?

At pH 13.5 and 70°C, boronic acid derivatives have a half-life of ~19 hours. However, the pinacol ester form exhibits greater hydrolytic stability due to steric protection, delaying protodeboronation. Stability tests should include pH titration and NMR monitoring to detect decomposition intermediates .

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethyl, chloro) influence protodeboronation pathways in this compound?

Electron-withdrawing groups (e.g., -CF₃, -Cl) accelerate protodeboronation by polarizing the B–C bond, favoring direct pathways over prehydrolytic routes. Computational studies (DFT) suggest that steric hindrance from the pinacol group mitigates this effect, but competing auto-catalysis via borate intermediates can complicate kinetics. Contrast with less-substituted analogs to isolate substituent effects .

Q. How should researchers address contradictions in solubility data between experimental and computational models?

Discrepancies arise from solvent polarity and equilibrium reactions (e.g., boroxine formation). Use polynomial models for phenylboronic acid systems (due to anhydride equilibria) and Redlich–Kister equations for esters. Validate with dynamic solubility assays (e.g., gravimetric or UV-Vis methods) in anhydrous solvents to suppress hydrolysis .

Q. What role does this compound play in ROS-responsive drug delivery systems?

The phenylboronic acid pinacol ester acts as a ROS-sensitive trigger. In oxidative environments (e.g., stroke sites), ROS cleave the ester, releasing therapeutic payloads (e.g., H₂S donors) and generating fluorescent byproducts for real-time monitoring. Design experiments using H₂O₂-rich buffers and fluorescence microscopy to track activation .

Q. How does stereochemistry affect radical coupling reactions involving this boronic ester?

Radical-induced 1,2-aryl/alkyl migrations from boron to carbon are stereospecific. For example, chiral organolithium reagents generate radical anions that retain configuration during migration, producing enantiomerically pure boronic esters. Use EPR spectroscopy to characterize radical intermediates and chiral HPLC to validate stereochemical outcomes .

Q. What strategies optimize Suzuki-Miyaura coupling efficiency with sterically hindered partners?

Employ bulky phosphine ligands (e.g., SPhos) to stabilize Pd(0) intermediates. Microwave-assisted heating (120°C, 30 min) enhances reaction rates for hindered substrates. Pre-complexation of the boronic ester with Lewis acids (e.g., Mg(OMe)₂) can also activate the boron center .

Q. How can researchers design stability studies to assess decomposition under varying pH and temperature?

Use accelerated stability testing: incubate the compound in buffered solutions (pH 2–14) at 40–80°C, sampling at intervals for LC-MS analysis. Compare Arrhenius plots to extrapolate shelf-life under storage conditions. Include boroxine and deboronated byproducts in degradation pathways .

Q. What are the implications of the trifluoromethyl group in interactions with biological targets?

The -CF₃ group enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration in drug candidates. However, it may introduce steric clashes in enzyme-binding pockets. Use molecular docking simulations (e.g., AutoDock Vina) and isothermal titration calorimetry (ITC) to quantify binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.